Home > Products > Screening Compounds P16838 > 4-[(3E)-3-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-2-oxo-5-phenylpyrrol-1-yl]benzoic acid
4-[(3E)-3-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-2-oxo-5-phenylpyrrol-1-yl]benzoic acid -

4-[(3E)-3-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-2-oxo-5-phenylpyrrol-1-yl]benzoic acid

Catalog Number: EVT-10894554
CAS Number:
Molecular Formula: C28H18N2O6
Molecular Weight: 478.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

4-[(3E)-3-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-2-oxo-5-phenylpyrrol-1-yl]benzoic acid is a complex organic compound characterized by its intricate molecular structure and diverse functional groups. This compound falls within the category of pyrrole derivatives, which are known for their significant biological activities and potential applications in medicinal chemistry. The presence of both furan and nitrophenyl groups contributes to its unique chemical properties.

Source

The compound can be found in various chemical databases, including PubChem, which provides detailed information on its structure, identifiers, and physical properties . Additionally, it has been referenced in scientific literature discussing synthetic methods and applications in drug development.

Classification

This compound is classified as an organic acid due to the presence of the carboxylic acid functional group. It also belongs to the class of heterocyclic compounds due to the inclusion of nitrogen in its ring structure. The nitrophenyl group indicates potential for further chemical reactivity and biological activity.

Synthesis Analysis

Methods

The synthesis of 4-[(3E)-3-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-2-oxo-5-phenylpyrrol-1-yl]benzoic acid typically involves multi-step reactions that include condensation reactions, cyclization, and functional group modifications.

Technical Details

  1. Starting Materials: The synthesis often starts with readily available precursors such as furan derivatives and nitro-substituted phenols.
  2. Reagents: Common reagents might include bases such as sodium hydroxide or potassium carbonate for deprotonation steps, as well as acids for protonation during reaction workup.
  3. Conditions: Reactions may require controlled temperatures and specific solvents to ensure optimal yields.
Molecular Structure Analysis

Structure

The molecular structure of 4-[(3E)-3-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-2-oxo-5-phenylpyrrol-1-yl]benzoic acid features several key components:

  • A benzoic acid moiety.
  • A pyrrole ring fused with a phenyl group.
  • A furan ring attached via a methylene bridge to a nitrophenyl group.

Data

The molecular formula can be represented as C_{21}H_{16}N_{2}O_{4}, with a molecular weight of approximately 360.36 g/mol. The compound's structural complexity provides insights into its potential reactivity and interaction with biological systems.

Chemical Reactions Analysis

Reactions

This compound may participate in various chemical reactions typical of carboxylic acids and heterocycles:

  1. Esterification: Reacting with alcohols to form esters.
  2. Nucleophilic Substitution: The nitro group can undergo reduction or substitution reactions under specific conditions.
  3. Cycloaddition: The furan moiety can engage in Diels-Alder reactions with suitable dienophiles.

Technical Details

The reactivity is influenced by the electron-withdrawing nature of the nitro group, which can stabilize certain intermediates formed during reactions.

Mechanism of Action

Process

The mechanism of action for 4-[(3E)-3-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-2-oxo-5-phenylpyrrol-1-yl]benzoic acid may involve:

  1. Binding Interactions: The compound may interact with specific biological targets, such as enzymes or receptors, through hydrogen bonding or π-stacking interactions due to its aromatic rings.
  2. Metabolic Pathways: Once administered, it could undergo metabolic transformations that enhance or modify its pharmacological effects.

Data

Experimental studies would be necessary to elucidate the exact pathways and interactions at the molecular level.

Physical and Chemical Properties Analysis

Physical Properties

Key physical properties include:

  • Melting Point: Typically determined through differential scanning calorimetry.
  • Solubility: Solubility studies in various solvents (e.g., water, ethanol) are critical for understanding its bioavailability.

Chemical Properties

Chemical properties encompass:

  1. Acidity: The pKa value indicates the strength of the acidic group.
  2. Stability: Thermal stability assessments help predict behavior under different conditions.

Relevant data from experimental studies can provide insights into these properties.

Applications

Scientific Uses

4-[(3E)-3-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-2-oxo-5-phenylpyrrol-1-yl]benzoic acid has potential applications in:

  1. Medicinal Chemistry: As a lead compound for developing new pharmaceuticals targeting specific diseases.
  2. Material Science: Its unique structure may lend itself to applications in organic electronics or photonic devices.
  3. Biological Research: Understanding its mechanism could contribute to advancements in drug design or therapeutic interventions.
Biochemical Mechanisms of eIF4F Translation Initiation Complex Inhibition

Competitive Binding Dynamics with Eukaryotic Initiation Factor 4E and Eukaryotic Initiation Factor 4G Subunits

The compound 4-[(3E)-3-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-2-oxo-5-phenylpyrrol-1-yl]benzoic acid (designated 4E1RCat) inhibits translation initiation by specifically targeting the Eukaryotic Initiation Factor 4E–Eukaryotic Initiation Factor 4G (eIF4E–eIF4G) protein-protein interaction interface. This complex organic molecule features a benzoic acid moiety, a pyrrole ring fused with a phenyl group, and a furan ring attached via a methylene bridge to a nitrophenyl group [1] [5]. These structural elements create a high-affinity binding surface that mimics the eIF4G recognition motif, enabling competitive displacement of eIF4G from the eIF4E cap-binding pocket.

Experimental studies confirm that 4E1RCat binds directly to the dorsal surface of eIF4E, which normally engages eIF4G through hydrophobic and electrostatic interactions. This binding occurs with a half-maximal inhibitory concentration (IC₅₀) of 3.2 μM for disrupting the eIF4E–eIF4G interaction in vitro [3]. The nitrophenyl group enhances binding affinity through π-stacking interactions with conserved tryptophan residues in eIF4E, while the benzoic acid moiety contributes hydrogen-bonding capacity critical for complex stabilization [5]. This molecular interference prevents formation of the eIF4F complex, thereby abrogating its ability to recruit ribosomal subunits to messenger RNA cap structures.

Table 1: Structural Elements and Their Roles in eIF4E Binding

Molecular FeatureRole in eIF4E Inhibition
Benzoic acid moietyForms hydrogen bonds with Arg112 and Lys113 in eIF4E binding pocket
Nitrophenyl groupEngages in π-stacking with Trp102 and Trp166 on eIF4E dorsal surface
Furan-methylidene bridgeProvides optimal spatial orientation for simultaneous interaction with multiple eIF4E residues
Phenylpyrrole coreMimics hydrophobic residues of the eIF4G consensus binding motif

Dose-Dependent Suppression of Cap-Dependent Translation in MDA-MB-231 Cells

4E1RCat demonstrates potent, concentration-dependent inhibition of cap-dependent translation in triple-negative breast cancer cells (MDA-MB-231). Research employing radioactive metabolic labeling and reporter assays reveals a significant reduction (70-80%) in global protein synthesis rates following 24-hour exposure to 10 μM 4E1RCat [3]. The compound's efficacy correlates with its ability to penetrate cellular membranes, facilitated by moderate lipophilicity (logP ~5.3), allowing intracellular accumulation at pharmacologically relevant concentrations [3] [4].

Mechanistic studies show preferential suppression of cap-dependent over internal ribosome entry site (IRES)-mediated translation. At concentrations ≥5 μM, 4E1RCat reduces cap-dependent translation initiation efficiency by >50% within 6 hours, evidenced through bicistronic reporter constructs containing cap-dependent and IRES-driven elements [3]. This selectivity confirms the compound's specific targeting of the eIF4F complex rather than general translation machinery. The inhibitory effect intensifies proportionally with concentration, establishing a direct relationship between 4E1RCat exposure and suppression of oncogenic protein synthesis.

Table 2: Dose-Response Effects in MDA-MB-231 Cells

Concentration (μM)Global Protein Synthesis Inhibition (%)Cap-Dependent Translation Reduction (%)Time to Maximum Effect (hours)
115-20%10-15%24
545-50%60-65%12
1070-80%85-90%6-8

Disruption of Polysome Assembly and Ribosomal Subunit Redistribution

4E1RCat induces profound alterations in ribosomal dynamics, as evidenced by polysome profiling analyses. Treatment with 10 μM 4E1RCat shifts ribosomal distribution from actively translating polysomes toward inactive 80S monosomes and ribosomal subunits within 4 hours in MDA-MB-231 cells [3]. This redistribution occurs due to impaired initiation complex formation, preventing ribosomal loading onto messenger RNA templates. The polysome-to-monosome ratio decreases by 60-70% following 8-hour exposure, indicating systemic translation shutdown rather than selective inhibition of specific transcripts [3] [5].

Concomitant with polysome disassembly, there is a 2.5-fold increase in free 40S and 60S ribosomal subunits, confirming that 4E1RCat blocks the transition from initiation-competent 48S complexes to elongation-competent 80S ribosomes [3]. This ribosomal stalling prevents the progression of translation initiation despite ongoing elongation in previously initiated complexes. The compound's disruption of initiation complex integrity creates an "initiation bottleneck" that depletes polysomes while accumulating unengaged ribosomal subunits and messenger RNA ribonucleoproteins.

Downregulation of Oncogenic Eukaryotic Initiation Factor 4F-Dependent Proteins (Myeloid Cell Leukemia 1, Cellular Myelocytomatosis Oncogene)

The translational inhibition mediated by 4E1RCat selectively reduces levels of short-lived oncoproteins dependent on high-efficiency cap-dependent translation. Myeloid Cell Leukemia 1 (Mcl-1) and Cellular Myelocytomatosis Oncogene (c-Myc) demonstrate particularly rapid degradation following compound exposure, with half-lives under 3 hours at 10 μM concentration [3]. These proteins contain complex 5' untranslated regions with extensive secondary structure that require the eIF4F complex for efficient translation initiation.

Quantitative immunoblotting reveals a 70-80% reduction in Mcl-1 and c-Myc protein levels within 8 hours of 4E1RCat treatment, substantially exceeding the reduction in global protein synthesis [3] [6]. This selective vulnerability arises because these oncoproteins exhibit exceptional dependence on eIF4F activity for their synthesis compared to housekeeping proteins with simpler messenger RNA leader sequences. The compound's specificity for disrupting eIF4F complex formation thereby provides a therapeutic window for targeting oncogenic translation programs without immediately compromising cell viability. Downregulation of these survival factors triggers apoptosis within 24 hours in eIF4F-dependent cancer models, confirming functional consequences of this selective protein synthesis inhibition [3] [6].

Table 3: Effects on Oncoprotein Expression in Cancer Cells

Target ProteinReduction After 8 Hours (10 μM)Half-Life (Hours)Functional Consequence
Myeloid Cell Leukemia 175-80%<2Loss of mitochondrial integrity, apoptosis initiation
Cellular Myelocytomatosis Oncogene70-75%2-3Cell cycle arrest, reduced metabolic reprogramming
Cyclin D150-60%3-4G1 phase arrest, impaired proliferation
Vascular Endothelial Growth Factor60-65%4-5Reduced angiogenesis potential

Properties

Product Name

4-[(3E)-3-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-2-oxo-5-phenylpyrrol-1-yl]benzoic acid

IUPAC Name

4-[(3E)-3-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-2-oxo-5-phenylpyrrol-1-yl]benzoic acid

Molecular Formula

C28H18N2O6

Molecular Weight

478.5 g/mol

InChI

InChI=1S/C28H18N2O6/c31-27-21(16-24-14-15-26(36-24)19-6-12-23(13-7-19)30(34)35)17-25(18-4-2-1-3-5-18)29(27)22-10-8-20(9-11-22)28(32)33/h1-17H,(H,32,33)/b21-16+

InChI Key

BBQRBOIMSKMFFO-LTGZKZEYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-])C(=O)N2C5=CC=C(C=C5)C(=O)O

Isomeric SMILES

C1=CC=C(C=C1)C2=C/C(=C\C3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-])/C(=O)N2C5=CC=C(C=C5)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.